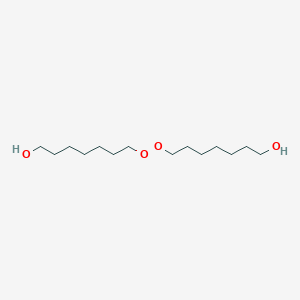![molecular formula C13H12N2O3S B231687 N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide, also known as HMPCF, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has also been shown to activate various antioxidant pathways, which help protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis. N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have shown that N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide can improve glucose tolerance and reduce insulin resistance in diabetic mice. N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide is also relatively non-toxic, which makes it suitable for use in cell culture and animal studies. However, N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has some limitations, including its solubility in water and its potential for non-specific interactions with other molecules.
Direcciones Futuras
There are several future directions for research on N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide. One area of interest is the development of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide-based drugs for the treatment of various diseases. Another area of interest is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide and its potential applications in agriculture and material science.
Métodos De Síntesis
The synthesis of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide involves the reaction of 2-hydroxy-4-methylbenzenethiol with furan-2-carboxylic acid chloride in the presence of a base. The resulting product is then treated with ammonium carbonate to yield N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide. The synthesis of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been optimized to improve yield and purity, and various methods have been used to characterize the compound.
Aplicaciones Científicas De Investigación
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In agriculture, N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been studied for its potential use as a plant growth regulator and pesticide. In material science, N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been studied for its potential use in the synthesis of new materials with unique properties.
Propiedades
Fórmula molecular |
C13H12N2O3S |
|---|---|
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-5-9(10(16)7-8)14-13(19)15-12(17)11-3-2-6-18-11/h2-7,16H,1H3,(H2,14,15,17,19) |
Clave InChI |
KJILTWPOYIOMFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)O |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)



![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)

